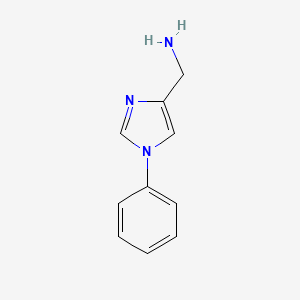

(1-Phenyl-1H-imidazol-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-phenylimidazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h1-5,7-8H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCSYEOLIVXTHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H-Imidazole-4-methanamine, 1-phenyl-: A Privileged Scaffold in Fragment-Based Drug Discovery

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

In the landscape of modern fragment-based drug discovery (FBDD) and structure-based drug design (SBDD), the identification of low-molecular-weight scaffolds that can efficiently probe deep, hydrophobic protein pockets while maintaining optimal physicochemical properties is paramount. 1H-Imidazole-4-methanamine, 1-phenyl- (CAS: 1368659-07-7) has emerged as a highly privileged pharmacophore [1].

Characterized by a rigid aromatic axis and a reactive primary amine, this compound is extensively utilized as a foundational building block for synthesizing inhibitors targeting challenging protein-protein interactions (PPIs), such as the WDR5-MYC complex in oncology [2], and deubiquitinating enzymes (DUBs) like USP30 in neurodegenerative diseases [3]. This whitepaper provides an in-depth technical analysis of its structural dynamics, synthetic methodologies, and pharmacological applications.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical metrics of a fragment is critical for predicting its behavior in biological assays and its trajectory in lead optimization. The compound conforms strictly to the "Rule of Three" (Ro3) for fragment libraries, making it an ideal starting point for fragment growing or merging strategies.

Table 1: Chemical and Physicochemical Properties

| Parameter | Value / Description |

| IUPAC Name | (1-phenyl-1H-imidazol-4-yl)methanamine |

| Common Synonyms | 1-phenyl-1H-imidazole-4-methanamine; (1-phenylimidazol-4-yl)methanamine |

| CAS Registry Number | 1368659-07-7 |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.21 g/mol |

| SMILES String | NCC1=CN(C2=CC=CC=C2)C=N1 |

| Topological Polar Surface Area (TPSA) | 43.8 Ų |

| Hydrogen Bond Donors / Acceptors | 1 (Primary Amine) / 2 (Imidazole N, Amine N) |

Data synthesized from commercial chemical registries and structural databases [1].

Structural Biology & Pharmacophore Dynamics

The utility of 1-phenyl-1H-imidazole-4-methanamine lies in its precise spatial arrangement. When introduced into a protein binding site, the molecule partitions its interactions into three distinct functional zones.

-

The 1-Phenyl Ring (Hydrophobic Anchor): The unsubstituted phenyl ring is highly lipophilic and electron-rich. In targets like WD Repeat-Containing Protein 5 (WDR5), this ring acts as a hydrophobic anchor, perfectly occupying the deep S1 pocket (or WBM site) via

stacking and van der Waals interactions [2]. -

The Imidazole Core (Rigid Spacer & Dipole): The imidazole ring serves a dual purpose. It dictates a rigid, predictable exit vector for the methanamine group, minimizing the entropic penalty upon binding. Additionally, the sp²-hybridized nitrogen (N3) acts as a potent hydrogen bond acceptor.

-

The Methanamine Group (Synthetic Handle): The primary amine is the focal point for chemical diversification. It can be converted into sulfonamides, amides, or ureas. In its unsubstituted physiological state, it is protonated, allowing it to form critical salt bridges with acidic residues (e.g., Asp or Glu) in the target protein.

Pharmacophore mapping of 1-phenyl-1H-imidazole-4-methanamine.

Synthetic Methodologies & Protocols

The synthesis of 1-phenyl-1H-imidazole-4-methanamine requires precise control over C-N bond formation and selective reduction. The most robust route involves the N-arylation of an imidazole precursor followed by the reduction of a nitrile group.

Causality in Reagent Selection

-

Why Ullmann-type coupling over SNAr? The unactivated nature of iodobenzene precludes standard Nucleophilic Aromatic Substitution (SNAr). A Copper(I) catalyst, paired with a diamine ligand, is required to lower the activation energy via an oxidative addition/reductive elimination catalytic cycle.

-

Why acidic conditions during hydrogenation? The reduction of a nitrile to a primary amine proceeds via a highly electrophilic imine intermediate. If the reaction is run in neutral media, the newly formed primary amine will attack the imine, leading to unwanted secondary amine dimers. Conducting the reaction in methanolic HCl immediately traps the primary amine as an unreactive hydrochloride salt.

Step-by-Step Experimental Protocol

Step 1: N-Arylation (Synthesis of 1-phenyl-1H-imidazole-4-carbonitrile)

-

Preparation: Charge a flame-dried Schlenk flask with 4-cyano-1H-imidazole (1.0 eq), iodobenzene (1.2 eq), Copper(I) iodide (0.1 eq), and anhydrous Cesium Carbonate (2.0 eq).

-

Solvent & Ligand: Add anhydrous DMF (0.5 M) and N,N'-dimethylethylenediamine (0.2 eq) under an argon atmosphere.

-

Reaction: Heat the sealed mixture to 110°C for 16 hours with vigorous stirring. The solution will transition from pale blue to deep green/brown as the active Cu-complex forms.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Step 2: Nitrile Reduction (Synthesis of the Target Scaffold)

-

Preparation: Dissolve the purified 1-phenyl-1H-imidazole-4-carbonitrile (1.0 eq) in a solution of 1.25 M HCl in Methanol (10 mL/mmol).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of nitrogen (Caution: Pd/C is highly pyrophoric in the presence of methanol vapors).

-

Hydrogenation: Transfer to a Parr hydrogenation apparatus. Evacuate and backfill with H₂ gas three times. Pressurize to 50 psi H₂ and shake at room temperature for 12 hours.

-

Isolation: Vent the H₂ gas carefully. Filter the suspension through a tightly packed Celite bed, washing with excess methanol. Concentrate the filtrate to yield 1-phenyl-1H-imidazole-4-methanamine as a dihydrochloride salt.

Synthetic workflow for 1-phenyl-1H-imidazole-4-methanamine.

Applications in Medicinal Chemistry

The structural elegance of 1-phenyl-1H-imidazole-4-methanamine has led to its incorporation into several advanced preclinical candidates. By utilizing the methanamine as a vector for fragment growing, researchers have successfully targeted historically "undruggable" proteins.

Table 2: Pharmacological Applications

| Biological Target | Role of the Scaffold | Therapeutic Area | Reference |

| WDR5-MYC Complex | Acts as a WIN/WBM site binder. The phenyl ring fills the S1 pocket; the amine is converted to a sulfonamide to engage Arg130. | Oncology (Leukemia, Solid Tumors) | [2] |

| USP30 (Deubiquitinase) | Coupled via amide bond to a cyanopyrrolidine core. The phenyl-imidazole provides necessary lipophilic bulk for target selectivity. | Parkinson's Disease, Mitochondrial Dysfunction | [3] |

Case Study: WDR5 Inhibitors

In the discovery of WD Repeat-Containing Protein 5 (WDR5) inhibitors, fragment-based screens identified the phenyl-imidazole core as a weak but highly ligand-efficient binder. Structure-based design revealed that the 1-phenyl group perfectly mimics the arginine residue of the natural MLL1 peptide substrate. By reacting the methanamine of our title compound with various substituted benzenesulfonyl chlorides, researchers achieved a >10,000-fold increase in potency, yielding single-digit picomolar inhibitors capable of displacing WDR5 from chromatin and inducing tumor regression in vivo [2].

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized scaffold for sensitive biological assays, rigorous analytical QC is required:

-

¹H NMR (400 MHz, DMSO-d₆): Key diagnostic peaks include the imidazole protons at ~8.30 ppm (s, 1H) and ~7.80 ppm (s, 1H), the multiplet for the phenyl ring at 7.40–7.70 ppm (m, 5H), and the methylene protons of the methanamine appearing as a broad singlet or doublet (depending on salt form) at ~4.10 ppm (2H).

-

LC-MS (ESI+): The exact mass of the free base is 173.10. The mass spectrum will show a dominant

molecular ion peak at m/z 174.1. -

HPLC: Purity should be assessed using a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). The compound typically elutes early due to the highly polar, protonated amine.

References

-

Wang, F., et al. Discovery of WD Repeat-Containing Protein 5 (WDR5)–MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry / PMC. Available at:[Link](Note: URL reflects the PMC repository for the referenced WDR5 FBDD study)

- Stockley, M. L., Kemp, M. I., Madin, A. Cyano-substituted heterocycles with activity as inhibitors of USP30. US Patent 11370784. Mission Therapeutics Limited.

biological activity of 1-phenylimidazole methanamine derivatives

An In-depth Technical Guide to the Biological Activity of 1-Phenylimidazole Methanamine Derivatives

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. When functionalized with a 1-phenyl group and extended via a methanamine bridge, this scaffold gives rise to a class of derivatives with significant and diverse biological potential. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological activities of 1-phenylimidazole methanamine derivatives. We will delve into their potent antifungal, antibacterial, and anticancer properties, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the therapeutic promise of this versatile chemical class.

The Structural Anatomy of a Privileged Scaffold

The therapeutic versatility of 1-phenylimidazole methanamine derivatives stems from the unique contribution of each structural component. Understanding this foundation is critical for rational drug design.

-

The Imidazole Core: This five-membered aromatic heterocycle, with its two nitrogen atoms, is an exceptional pharmacophore. Its electron-rich nature and ability to act as both a hydrogen bond donor and acceptor allow it to form key interactions with a multitude of biological targets, particularly metalloenzymes.[1]

-

The 1-Phenyl Substituent: The attachment of a phenyl group at the N-1 position significantly influences the molecule's properties. It introduces lipophilicity, which can enhance membrane permeability, and provides a large surface for van der Waals and π-π stacking interactions within receptor binding pockets. Furthermore, this ring is an ideal site for synthetic modification to fine-tune activity.

-

The Methanamine Bridge (-CH₂-N-): This flexible linker is crucial for positioning the pharmacophoric elements correctly. The nitrogen atom provides a basic center, which can be protonated at physiological pH, potentially forming ionic bonds with acidic residues in a target protein. The amine also serves as a key handle for introducing a wide variety of substituents (R¹, R²), allowing for extensive diversification to modulate potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy: The Mannich Reaction

A primary and efficient route for synthesizing these derivatives is the Mannich reaction, a one-pot three-component condensation. This method involves the aminoalkylation of the acidic proton of an amine using formaldehyde (or an aldehyde) and a primary or secondary amine or ammonia.[2] In our context, 1-phenylimidazole reacts with an aldehyde and a suitable amine.

Caption: General workflow for the Mannich synthesis of target derivatives.

Protocol 1: General Synthesis of a 1-Phenylimidazole Methanamine Derivative

This protocol is adapted from established methods for synthesizing related azole methanamine compounds.[2]

-

Reaction Setup: In a round-bottom flask, dissolve 1-phenylimidazole (1 equivalent) in a suitable solvent such as absolute ethanol.

-

Addition of Amine: Add the desired primary or secondary amine (1 equivalent) to the solution.

-

Addition of Aldehyde: Add the selected aldehyde (e.g., aqueous formaldehyde, 1.1 equivalents) dropwise to the reaction mixture while stirring at room temperature. The causality here is to control the initial exothermic reaction and prevent side product formation.

-

Reflux: Heat the reaction mixture to reflux (typically 70-80°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Purification: The resulting crude product is purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 1-phenylimidazole methanamine derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Key Biological Activities and Mechanisms

Antifungal Activity

Imidazole-based compounds are renowned for their antifungal properties.[1][3][4] The primary mechanism involves the targeted disruption of the fungal cell membrane's integrity.

Mechanism of Action: 1-phenylimidazole methanamine derivatives, like other azole antifungals, act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane.[5][6]

-

The imidazole nitrogen (N3) coordinates to the heme iron atom in the active site of the P450 enzyme.

-

This binding blocks the demethylation of lanosterol, the precursor to ergosterol.

-

The blockage leads to an accumulation of toxic methylated sterol precursors (lanosterol) within the fungal cell.[3]

-

The depletion of ergosterol and the accumulation of these aberrant sterols alter the physical properties of the cell membrane, increasing its permeability and disrupting the function of membrane-bound enzymes.[5][6]

-

Ultimately, this leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[7]

Caption: Mechanism of action for azole antifungals.

Experimental Evaluation: Broth Microdilution Assay for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Culture the fungal strain (e.g., Candida albicans) overnight on an appropriate agar plate.[2] Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. This standardization is crucial for reproducible results. Dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to the final required inoculum density.

-

Compound Preparation: Prepare a stock solution of the test derivative in Dimethyl Sulfoxide (DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using the broth medium. The final DMSO concentration should be kept constant and low (<1%) across all wells to avoid solvent toxicity.

-

Controls:

-

Positive Control: Wells containing the fungal inoculum in broth without any test compound.

-

Negative Control: Wells containing only sterile broth.

-

Solvent Control: Wells containing the inoculum and the same concentration of DMSO used in the test wells.

-

Drug Control: Wells containing a known antifungal drug (e.g., Fluconazole) as a reference standard.

-

-

Inoculation: Add the prepared fungal inoculum to each well (except the negative control), achieving a final volume of 100-200 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed compared to the positive control.

Illustrative Data Presentation

| Derivative ID | Substitution on Phenyl Ring | Substitution on Amine (R) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger |

| PD-01 | 4-Chloro | Methyl | 8 | 16 |

| PD-02 | 2,4-Dichloro | Ethyl | 4 | 8 |

| PD-03 | 4-Nitro | Benzyl | >64 | >64 |

| Fluconazole | (Reference Drug) | (Reference Drug) | 2 | 16 |

This table presents illustrative data to demonstrate typical output.

Antibacterial Activity

While less common than antifungal activity, certain imidazole derivatives have demonstrated significant antibacterial potential.[8][9] The presence of electron-withdrawing groups on the phenyl rings appears to be beneficial for antibacterial activity in some series.[9]

Mechanism of Action: The mechanisms for antibacterial action are more varied than for antifungal activity and are not as universally defined for this specific class. Potential mechanisms include:

-

Inhibition of essential enzymes: Similar to other heterocyclic antibacterials, these compounds may target bacterial enzymes involved in DNA replication (e.g., DNA gyrase) or cell wall synthesis.

-

Disruption of cell membrane: The lipophilic nature of the compounds could allow them to intercalate into the bacterial cell membrane, disrupting its potential and leading to leakage of cellular contents.

Experimental Evaluation: The MIC can be determined using the same broth microdilution protocol described for fungi (Protocol 2), with the following modifications:

-

Bacterial Strains: Use relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][8]

-

Growth Medium: Use a bacterial-specific medium such as Mueller-Hinton Broth (MHB).

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Reference Drug: Use a known antibiotic like Ciprofloxacin or Ampicillin.[2]

Anticancer Activity

The imidazole scaffold is a key feature in numerous anticancer agents, often functioning as a kinase inhibitor.[10][11] Derivatives of 1-phenylimidazole methanamine can be designed to target specific signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by overactive protein kinases, which are enzymes that regulate cell growth, proliferation, and survival.

-

ATP-Competitive Inhibition: The 1-phenylimidazole methanamine derivative is designed to fit into the ATP-binding pocket of a specific kinase (e.g., ABL1, VEGFR-2, EGFR).[10][11]

-

Key Interactions: The imidazole ring can form hydrogen bonds with hinge region residues of the kinase, a classic interaction for kinase inhibitors. The phenyl and methanamine-linked substituents can extend into other pockets to provide potency and selectivity.

-

Signal Blockade: By occupying the ATP binding site, the inhibitor prevents the kinase from performing its phosphorylation function, thereby blocking the downstream signaling pathway that promotes cancer cell growth and survival.

Caption: Simplified diagram of anticancer kinase inhibition.

Experimental Evaluation: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (prepared in DMSO and diluted in cell culture medium) for 48-72 hours. Include positive (e.g., Doxorubicin), negative (medium only), and solvent (DMSO) controls.

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 2-4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Illustrative Data Presentation

| Derivative ID | Substitution on Phenyl Ring | Substitution on Amine (R) | IC₅₀ (µM) vs. MCF-7 Cells | IC₅₀ (µM) vs. A549 Cells |

| PD-04 | 4-Methoxy | Phenyl | 11.1 | 15.3 |

| PD-05 | 3,4-Dimethoxy | 4-Chlorophenyl | 7.5 | 9.8 |

| PD-06 | H | Cyclohexyl | >100 | >100 |

| Doxorubicin | (Reference Drug) | (Reference Drug) | 1.2 | 1.8 |

This table presents illustrative data based on findings for similar N-phenylbenzamide derivatives to demonstrate typical output.[10]

Challenges and Future Directions

While promising, the development of 1-phenylimidazole methanamine derivatives faces several challenges. Key areas for future research include:

-

Selectivity: Enhancing selectivity for microbial targets over human enzymes (especially for antifungal agents to minimize P450-related drug-drug interactions) or for specific cancer-related kinases over other kinases.

-

Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to improve bioavailability and in vivo efficacy.

-

Resistance: Investigating the potential for resistance development and designing next-generation compounds that can overcome known resistance mechanisms.

-

Mechanism Deconvolution: For antibacterial and anticancer activities, further studies are needed to precisely identify the molecular targets and elucidate the detailed mechanisms of action.

Conclusion

1-Phenylimidazole methanamine derivatives represent a structurally versatile and biologically potent class of compounds. Their straightforward synthesis via the Mannich reaction allows for extensive chemical exploration. With demonstrated efficacy as antifungal agents through the well-understood inhibition of ergosterol biosynthesis, and emerging potential as targeted antibacterial and anticancer agents, this scaffold holds considerable promise for future drug discovery efforts. A continued, systematic approach to SAR, mechanistic studies, and pharmacokinetic optimization will be crucial to translating this promise into clinically valuable therapeutic agents.

References

- Sud, I. J., & Feingold, D. S. (1981). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.

- Research Starters: Academic Topic Overviews. (2017). Imidazole antifungals. EBSCO.

-

Fromtling, R. A. (1984). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Clinical Microbiology Newsletter, 6(13), 97-100. [Link]

-

Van den Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]

-

Siegel, M. R., & Ragsdale, N. N. (1978). Mechanisms of action of the antimycotic imidazoles. PubMed. [Link]

-

Visagaperumal, D., et al. (2010). SYNTHESIS AND ANTIMICROBIAL EVALUATION FOR CERTAIN 1-(1H-BENZOTRIAZOL-1-YL)-1-SUBSTITUTED PHENYL METHANAMINE. TSI Journals. [Link]

-

Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Scientific Research Publishing. [Link]

-

Sigma-Aldrich. (n.d.). 1-Phenylimidazole, 97%. SLS. [Link]

-

Sharma, D., et al. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylimidazole. PubChem. [Link]

-

Kumar, S., et al. (2008). Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 51(16), 4968-4977. [Link]

-

Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Bentham Science Publisher. [Link]

-

Kumar, S. A., et al. (2024). Design, Synthesis and Pharmacological Evaluation of Benzimidazole-Methylamine Bridged Phenyl-1,3,4-Thiadiazolamine Derivatives. Research J. Pharm. and Tech., 17(7), 3073-3079. [Link]

-

Das, S., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Pharmacology, 14. [Link]

-

Malik, M. S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10. [Link]

-

Ali, M. A., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 25687. [Link]

-

Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

-

Dave, B., & Patel, P. R. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5749-5753. [Link]

-

Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(9), 2487. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. Imidazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 4. asianpubs.org [asianpubs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scirp.org [scirp.org]

- 9. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

The 1-Phenyl-1H-imidazol-4-yl Scaffold: A Medicinal Chemistry Guide

This guide details the 1-phenyl-1H-imidazol-4-yl scaffold, a privileged heterocyclic motif in modern medicinal chemistry. It focuses on its structural utility, synthetic accessibility, and application in high-value targets like PAK4 kinases and Nrf2 regulation .

Executive Summary

The 1-phenyl-1H-imidazol-4-yl moiety represents a distinct regioisomer of the N-arylimidazole class. Unlike its 1,2- or 1,5-disubstituted counterparts, this scaffold projects the C4-substituent and the N1-phenyl group at an angle of approximately 138°, creating a unique vector for binding pockets that require a rigid "kink" between a lipophilic domain (the phenyl ring) and a polar interaction site (the C4 linker).

Key Pharmaceutical Applications:

-

Kinase Inhibition: Acts as a hinge-binder or solvent-front cap in PAK4 and p38 MAP kinase inhibitors.

-

Enzyme Inhibition: Targeting MurB (antibacterial) and TDO2 (immuno-oncology).

-

Transcription Modulation: Nrf2 inhibitors for cancer therapy.

Structural Biology & Pharmacophore Analysis

Physicochemical Properties

The scaffold modulates drug-like properties (Lipinski’s Rule of 5) through specific electronic and steric effects:

| Property | Effect on Pharmacophore | Mechanism |

| Lipophilicity | Moderate Increase | The N-phenyl group masks the polar N1, increasing logP (~ +1.5 to 2.0 vs NH-imidazole) and improving membrane permeability. |

| Basicity (pKa) | Decreased | The phenyl ring exerts an electron-withdrawing inductive effect (-I) and resonance delocalization, lowering the pKa of the N3 nitrogen (typically ~5.0–6.0) compared to alkyl-imidazoles (~7.0). |

| Metabolic Stability | Enhanced | N-arylation blocks N-glucuronidation, a major clearance pathway for NH-imidazoles. However, the phenyl ring itself becomes a site for CYP450 oxidation (para-hydroxylation) unless blocked by fluorine/chlorine. |

| Pi-Stacking | Critical Interaction | The N-phenyl ring is perfectly positioned for T-shaped or parallel displaced pi-stacking with aromatic residues (e.g., Tyr, Phe, Trp) in protein binding pockets. |

Binding Mode Visualization (DOT)

The following diagram illustrates the vector analysis and interaction logic of the scaffold within a typical ATP-binding pocket.

Caption: Vector analysis showing the N1-phenyl group anchoring in hydrophobic pockets while the C4 vector directs the pharmacophore.

Synthetic Protocols

Regioselective synthesis of 1,4-disubstituted imidazoles is chemically challenging because alkylation of 4-substituted imidazoles often yields a mixture of 1,4- and 1,5-isomers (with 1,5 often favored sterically).

Recommended Strategy: Copper-Catalyzed Chan-Lam Coupling . This method uses the thermodynamic preference of the 4-substituted tautomer and mild conditions to achieve high N1-regioselectivity.

Protocol: Synthesis of Methyl 1-phenyl-1H-imidazole-4-carboxylate

This protocol yields a versatile building block where the ester can be hydrolyzed to the acid or converted to an amide (as seen in PAK4 inhibitors).

Reagents:

-

Methyl 1H-imidazole-4-carboxylate (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Copper(II) acetate [Cu(OAc)₂] (1.0 equiv) - Stoichiometric Cu is often required for high yields, though catalytic variants exist.

-

Pyridine (2.0 equiv)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Molecular Sieves (4Å, activated)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and let it cool under argon. Add activated 4Å molecular sieves.

-

Mixing: Add Methyl 1H-imidazole-4-carboxylate (10 mmol) and Phenylboronic acid (15 mmol).

-

Catalyst Addition: Add Cu(OAc)₂ (10 mmol) and Pyridine (20 mmol).

-

Solvent: Add anhydrous DCM (50 mL). The solution typically turns a deep blue/green color.

-

Reaction: Stir vigorously open to the air (or under an O₂ balloon for faster kinetics) at room temperature for 24–48 hours. Note: The reaction requires oxygen to re-oxidize the copper species.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The N-phenyl product is usually less polar than the NH-starting material.

-

Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with EtOAc.

-

Purification: Wash the filtrate with 1M HCl (to remove pyridine), then saturated NaHCO₃, and brine. Dry over Na₂SO₄.

-

Isolation: Concentrate in vacuo and purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Self-Validation Check:

-

¹H NMR Diagnostic: The C2-H proton of the imidazole ring typically shifts downfield (~7.8–8.0 ppm) due to the N-phenyl anisotropy compared to the NH precursor. The N-phenyl signals will integrate to 5H.

Synthetic Logic Flow

Caption: Chan-Lam coupling pathway ensuring regioselective access to the 1-phenyl-1H-imidazol-4-yl core.

Case Study: PAK4 Kinase Inhibitors

A prime example of this scaffold's utility is found in the development of p21-activated kinase 4 (PAK4) inhibitors, which are critical for cancer cell migration and survival.

Molecule: 2-(4-Aminopiperidin-1-yl)-6-chloro-N-(1-phenyl-1H-imidazol-4-yl)quinazolin-4-amine (Ref. 1).

Mechanism of Action:

-

The Quinazoline core binds to the hinge region of the kinase (ATP mimic).

-

The 1-phenyl-1H-imidazol-4-yl moiety acts as a rigid "cap" extending toward the solvent front.

-

The N-phenyl ring engages in hydrophobic interactions with the gatekeeper residues, stabilizing the active conformation.

-

The Imidazole N3 can accept a hydrogen bond from water networks or specific backbone amides depending on the exact binding pose.

Biological Assay Protocol (PAK4 Inhibition)

To validate the activity of derivatives containing this scaffold, a FRET-based Z′-Lyte assay is standard.[1]

Protocol:

-

Enzyme Prep: Recombinant human PAK4 (active domain).

-

Substrate: Ser/Thr peptide labeled with Coumarin (donor) and Fluorescein (acceptor).

-

Reaction Mix:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

ATP: at K_m concentration (typically 10–50 µM).

-

Test Compound: Serially diluted in DMSO (Final DMSO < 1%).

-

-

Incubation: Incubate enzyme + compound + substrate + ATP for 60 mins at Room Temp.

-

Development: Add Development Reagent (Protease). Logic: The protease cleaves non-phosphorylated peptides. Phosphorylation by PAK4 inhibits cleavage.

-

Readout: Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm).

-

High Ratio = High Cleavage = Low Kinase Activity (Potent Inhibitor).

-

Low Ratio = Low Cleavage = High Kinase Activity (Weak Inhibitor).

-

References

-

Structure-Based Design of PAK4 Inhibitors

- Title: Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activ

- Source: Journal of Medicinal Chemistry (ACS).

-

Link:[Link]

-

MurB Inhibitors (Antibacterial)

- Title: Nrf2 small molecule inhibitors for cancer therapy (US20160046616A1).

-

Regioselective Synthesis (Chan-Lam)

- Title: Copper-promoted N-aryl

- Source: Tetrahedron Letters (General Reference for Protocol).

-

Link:[Link]

Sources

Supplier Availability & Technical Guide: (1-Phenyl-1H-imidazol-4-yl)methanamine

Executive Summary

(1-Phenyl-1H-imidazol-4-yl)methanamine (CAS: 1368659-07-7) is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors, GPCR ligands (specifically SSTR3 agonists), and histamine receptor modulators. Unlike commodity reagents, this compound is characterized by specific regiochemical constraints—the phenyl group at the N1 position and the methanamine tail at C4—that present unique synthetic and quality control challenges.

This guide provides a technical roadmap for sourcing, validating, and handling this building block, ensuring that researchers avoid common pitfalls related to regiochemical purity (1,4- vs. 1,5-isomers) and shelf-life stability.

Part 1: Chemical Profile & Critical Specifications[1]

Identity & Structure

-

IUPAC Name: (1-Phenyl-1H-imidazol-4-yl)methanamine

-

CAS Number: 1368659-07-7

-

Molecular Formula: C₁₀H₁₁N₃

-

Molecular Weight: 173.21 g/mol

-

Key Structural Feature: The imidazole ring is 1,4-disubstituted.[1][2][3][4] The N1-phenyl group modulates lipophilicity (

) and metabolic stability compared to NH-imidazoles, while the C4-methanamine serves as a primary nucleophile for amide coupling or reductive amination.

Isomerism Alert (Critical QC Check)

The most significant risk in sourcing this compound is the presence of the 1,5-regioisomer ((1-phenyl-1H-imidazol-5-yl)methanamine).

-

Origin: Many commercial synthesis routes involve the N-arylation of 4-substituted imidazoles (e.g., via Chan-Lam coupling). Because the imidazole tautomerizes, arylation occurs at both nitrogen atoms, typically yielding a mixture of 1,4- and 1,5-isomers that requires difficult chromatographic separation.

-

Impact: The 1,5-isomer has a significantly different steric profile and vector alignment, potentially abolishing biological activity in SAR studies.

Part 2: Sourcing Strategy & Supplier Landscape

Market Availability

This compound is classified as a Tier 2 Building Block : available from specialized catalog vendors but rarely held in multi-kilogram stock by general distributors.

| Supplier Category | Typical Lead Time | Purity Guarantee | Recommended For |

| Stock-Holding Specialists (e.g., ChemScene, BLD Pharm) | 3–7 Days | >97% | SAR Exploration (<5g) |

| CRO/Custom Synthesis (e.g., Enamine, WuXi) | 4–6 Weeks | >98% | Scale-up (>50g) |

| Aggregators (e.g., MolPort, eMolecules) | Varies | Varies | Price Comparison |

Recommended Vendors

Based on current catalog data, the following suppliers list verified batches of CAS 1368659-07-7:

-

ChemScene: Catalog #CS-0162381. Often holds 1g–5g stock in the US/Asia.

-

BLD Pharm: Catalog #BD0162381. Reliable for small-scale discovery batches.

-

Enamine: Likely source for "make-on-demand" if stock is depleted, utilizing their vast building block libraries.

Part 3: Synthesis & Impurity Profiling

Understanding the synthesis allows researchers to predict and detect specific impurities.

Primary Synthetic Route (Chan-Lam Coupling)

The most common industrial route involves the copper-catalyzed coupling of 4-(hydroxymethyl)imidazole or protected 4-aminomethylimidazole with phenylboronic acid.

Workflow:

-

Precursor: 4-(N-Boc-aminomethyl)imidazole.

-

Coupling: Reaction with Phenylboronic acid, Cu(OAc)₂, and Pyridine.

-

Deprotection: Acidic removal of Boc group.

Impurity Profile:

-

Regioisomer (Major Risk): 1-Phenyl-5-aminomethylimidazole (up to 15% if poorly separated).

-

Metal Residues: Copper (Cu) from the catalyst system.

-

Starting Material: Unreacted phenylboronic acid or imidazole precursors.

Visualization: Synthesis & Impurity Origins

Figure 1: Synthetic pathway highlighting the origin of the critical 1,5-regioisomer impurity during the N-arylation step.

Part 4: Quality Assurance (QA) Protocol

Do not rely solely on the Certificate of Analysis (CoA) for this compound due to the high risk of regioisomer contamination.

Analytical Triage

-

LC-MS: Confirm Molecular Weight (173.21) and Purity (>95%).[5]

-

¹H NMR (DMSO-d₆):

-

Diagnostic Signals: Look for the characteristic imidazole protons.[6]

-

C2-H: Typically a singlet around

7.8–8.0 ppm. -

C5-H: A singlet around

7.2–7.5 ppm. -

NOESY Check (Mandatory): In the 1,4-isomer, the C5-H proton should show a strong NOE correlation with the Phenyl ring protons (ortho position). The C2-H will show NOE with both the phenyl ring and potentially the methylene protons, but the C5-H/Phenyl interaction is the definitive differentiator from the 1,5-isomer (where the C4-H is distant from the phenyl ring).

-

QC Decision Tree

Figure 2: Quality Control workflow focusing on the critical differentiation of regioisomers via NOESY NMR.

Part 5: Handling & Stability

-

Physical State: Typically supplied as a pale yellow oil or low-melting solid.

-

Hygroscopicity: Primary amines are hygroscopic. Store under nitrogen/argon at -20°C.

-

Reactivity: The imidazole ring is basic. Avoid storage with strong electrophiles (alkyl halides, acid chlorides) unless reaction is intended.

-

Safety: Irritant. Standard PPE (gloves, goggles, fume hood) is required.

References

-

ChemScene. (1-Phenyl-1H-imidazol-4-yl)methanamine Product Page. Retrieved from

-

BLD Pharm. (1-Phenyl-1H-imidazol-4-yl)methanamine Product Details. Retrieved from

-

Sisko, J., et al. (2000).[3] "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." The Journal of Organic Chemistry, 65(5), 1516-1524. (Foundational chemistry for 1,4-disubstituted imidazoles). Link

-

Zamani, K., et al. (2003). "1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III)." Turkish Journal of Chemistry. (Reference for NMR shift analysis of substituted imidazoles). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]

- 4. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

(1-Phenyl-1H-imidazol-4-yl)methanamine as an intermediate for kinase inhibitor synthesis

Application Note & Protocol

Topic: (1-Phenyl-1H-imidazol-4-yl)methanamine as a Versatile Intermediate for the Synthesis of Potent Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imidazole Scaffold in Modern Kinase Inhibitor Design

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. Their role as key regulators of cellular signaling pathways makes them prime candidates for therapeutic intervention. Within the vast chemical space of kinase inhibitors, the imidazole ring stands out as a "privileged scaffold."[1] This five-membered heterocyclic core is a common feature in numerous FDA-approved drugs, where it often serves as a crucial pharmacophore for engaging with the kinase active site.[2][3]

One of the most notable examples is Nilotinib (Tasigna®), a second-generation tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[3][4] The structure of Nilotinib features a substituted imidazole moiety that is critical for its high-potency inhibition of the Bcr-Abl kinase.[5] The synthesis of Nilotinib and other related kinase inhibitors frequently relies on key amine-functionalized imidazole intermediates.

This application note provides a detailed guide to the synthesis and utility of (1-Phenyl-1H-imidazol-4-yl)methanamine , a key building block for constructing a variety of kinase inhibitors. We will present a robust, two-part synthetic protocol: first, the preparation of the title intermediate, and second, its application in the synthesis of a representative N-phenylbenzamide-based kinase inhibitor, illustrating its value as a versatile precursor in drug discovery campaigns.

Synthesis of the Intermediate: (1-Phenyl-1H-imidazol-4-yl)methanamine

The synthesis of (1-Phenyl-1H-imidazol-4-yl)methanamine is efficiently achieved through a two-step process starting from the commercially available 4-(hydroxymethyl)-1-phenyl-1H-imidazole. The strategy involves an initial oxidation to the corresponding aldehyde, followed by a reductive amination to yield the target primary amine. This approach is reliable and scalable for laboratory settings.

Experimental Workflow: Synthesis of the Intermediate

Caption: Workflow for the two-step synthesis of the target intermediate.

Detailed Protocol: Part A - Synthesis of 1-Phenyl-1H-imidazole-4-carbaldehyde

This step employs manganese dioxide (MnO₂), a mild and selective oxidizing agent for converting allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidation to the carboxylic acid.

-

Reaction Setup: To a solution of 4-(hydroxymethyl)-1-phenyl-1H-imidazole (5.0 g, 28.7 mmol) in dichloromethane (DCM, 150 mL) in a 250 mL round-bottom flask, add activated manganese dioxide (12.5 g, 143.5 mmol, 5.0 equiv.).

-

Reaction: Stir the resulting black suspension vigorously at room temperature for 16-24 hours.

-

Scientist's Insight: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 5% Methanol in DCM. The disappearance of the starting material spot and the appearance of a new, less polar spot indicates reaction completion.

-

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with DCM (3 x 50 mL).

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield 1-Phenyl-1H-imidazole-4-carbaldehyde as a pale yellow solid. The product is often of sufficient purity to be used directly in the next step.

Detailed Protocol: Part B - Synthesis of (1-Phenyl-1H-imidazol-4-yl)methanamine

This step utilizes a one-pot reductive amination procedure. The aldehyde first reacts with ammonia to form an intermediate imine, which is then reduced in situ by sodium borohydride to the desired primary amine.[6]

-

Imine Formation: Dissolve the crude 1-Phenyl-1H-imidazole-4-carbaldehyde (approx. 28.7 mmol) from the previous step in anhydrous methanol (100 mL). To this solution, add aqueous ammonia (28-30%, 25 mL) and stir at room temperature for 2 hours.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.17 g, 57.4 mmol, 2.0 equiv.) portion-wise over 20 minutes.

-

Causality Note: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas. Maintaining a low temperature minimizes potential side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12 hours (overnight).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water (50 mL) to the residue.

-

Extraction: Extract the aqueous layer with DCM (4 x 50 mL). Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford (1-Phenyl-1H-imidazol-4-yl)methanamine as an oil.

Physicochemical and Expected Analytical Data

| Compound | Formula | Mol. Weight | Appearance | Expected Yield | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) |

| Intermediate Aldehyde | C₁₀H₈N₂O | 172.18 | Pale yellow solid | >90% | 9.85 (s, 1H), 7.90 (s, 1H), 7.60-7.40 (m, 6H) | 173.1 [M+H]⁺ |

| Final Amine Product | C₁₀H₁₁N₃ | 173.22 | Yellowish oil | ~75-85% | 7.65 (s, 1H), 7.50-7.30 (m, 5H), 7.10 (s, 1H), 3.90 (s, 2H), 1.60 (br s, 2H) | 174.1 [M+H]⁺ |

Application: Synthesis of a p38 MAPK Inhibitor Analog

The utility of (1-Phenyl-1H-imidazol-4-yl)methanamine is demonstrated here by its use in the synthesis of an analog of a p38 mitogen-activated protein kinase (MAPK) inhibitor. The p38 MAPK signaling pathway is a key regulator of inflammatory cytokine production, making it an attractive target for treating inflammatory diseases.[7] The synthesis involves a standard amide coupling reaction between the amine intermediate and a suitable carboxylic acid.[7][8]

Experimental Workflow: Amide Coupling

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 4. US10392351B2 - Method for preparing nilotinib intermediate - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

preparation of histamine receptor antagonists using imidazole methanamine derivatives

This Application Note is designed for medicinal chemists and drug development professionals. It details the synthetic strategies for preparing histamine receptor antagonists (H2, H3, H4) using imidazole methanamine and hydroxymethyl scaffolds.

Leveraging Imidazole Methanamine & Thioether Scaffolds

Abstract & Strategic Overview

The imidazole ring is the pharmacophoric core of histamine. Converting histamine (an agonist) into an antagonist involves two critical structural modifications:

-

Side-Chain Extension: Replacing the ethylamine chain with longer, often polar-neutral linkers (thioethers, guanidines, ureas) to bridge the receptor's antagonist binding pocket.

-

Basicity Modulation: Altering the pKa of the side chain to prevent receptor activation while maintaining binding affinity.

This guide focuses on two primary synthetic entry points:

-

The Hydroxymethyl Route: Used for H2 antagonists (e.g., Cimetidine) via thioether linkers.

-

The Methanamine Route: Used for H3/H4 ligands via reductive amination, creating "short-chain" or rigidified antagonists.

Strategic Retrosynthesis & Pathway Logic

The following diagram illustrates the divergent synthesis from the imidazole core to specific antagonist classes.

Figure 1: Divergent synthetic pathways for Histamine Antagonists. Route A (Left) targets H2 receptors via thioether linkers. Route B (Right) targets H3/H4 receptors via methanamine linkers.

Experimental Protocols

Module A: The Hydroxymethyl Route (H2 Antagonist Precursors)

This protocol describes the synthesis of 4-Hydroxymethyl-5-methylimidazole , the industrial precursor to Cimetidine.

Mechanism: Hydroxymethylation of the imidazole C4 position using formaldehyde under basic conditions.

Step-by-Step Protocol:

-

Reagents:

-

4-Methylimidazole (4-MeI): 1.0 eq

-

Paraformaldehyde: 1.1 eq

-

NaOH (aq): Catalytic amount

-

Solvent: Water (concentrated solution) or sealed tube neat reaction.

-

-

Procedure:

-

Suspend 4-MeI and paraformaldehyde in a minimal amount of water containing catalytic NaOH.

-

Heat the mixture in a pressure vessel (autoclave) or sealed heavy-walled tube to 140°C for 3–4 hours. Note: High temperature is required to overcome the energy barrier for electrophilic substitution at C4.

-

Cool to room temperature.[1][2][3] The product often crystallizes directly upon cooling.

-

Acidify slightly with HCl to precipitate the hydrochloride salt if the free base does not crystallize.

-

-

Purification:

-

Recrystallize from isopropanol/ethanol.

-

Yield: Expected 70–85%.

-

Validation: ^1H NMR (D_2O) should show a singlet for the -CH_2-OH protons at ~4.4 ppm and the C2-H proton at ~7.5 ppm.

-

Conversion to Chloromethyl Intermediate:

-

React the hydroxymethyl product with Thionyl Chloride (SOCl_2) in dry dichloromethane or neat at 0°C -> RT.

-

Isolate the 4-chloromethyl-5-methylimidazole HCl salt by filtration. Caution: This intermediate is a skin irritant and potential alkylating agent.

Module B: The Methanamine Route (H3/H4 Antagonist Scaffolds)

This protocol details the synthesis of (1H-imidazol-4-yl)methanamine and its N-methylated derivatives. These are crucial for creating H3 antagonists that lack the "ethyl" chain of histamine, often increasing selectivity.

Mechanism: Reductive amination of imidazole-4-carboxaldehyde.

Step-by-Step Protocol:

-

Reagents:

-

1H-Imidazole-4-carboxaldehyde: 10 mmol

-

Ammonium Acetate (for primary amine) or Methylamine (for N-methyl): 50 mmol (excess)

-

Sodium Cyanoborohydride (NaBH_3CN) or Sodium Borohydride (NaBH_4): 15 mmol

-

Solvent: Methanol (anhydrous).

-

-

Procedure:

-

Dissolve imidazole-4-carboxaldehyde in methanol.

-

Add the amine source (Ammonium Acetate) and stir at Room Temperature (RT) for 2 hours to form the imine intermediate.

-

Cool to 0°C. Add NaBH_3CN portion-wise over 20 minutes.

-

Allow to warm to RT and stir overnight (12h).

-

Quench: Acidify with 1M HCl to pH < 2 to decompose excess hydride, then basify with NaOH to pH > 10.

-

-

Extraction:

-

Extract with n-butanol or dichloromethane (DCM). Note: Imidazole amines are highly water-soluble; continuous extraction or n-butanol is preferred.

-

-

Coupling (Example: Urea Formation for H3 Antagonism):

-

Dissolve the crude (imidazol-4-yl)methanamine in dry DMF.

-

Add an isocyanate (e.g., 4-chlorophenyl isocyanate) at 0°C.

-

Stir for 4 hours. The urea product usually precipitates or can be precipitated with water.

-

Quantitative Data Summary

| Compound | Structure Type | Key Intermediate | Typical Yield | Target Receptor |

| Cimetidine | Cyanoguanidine | 4-Chloromethyl-5-methylimidazole | 60-70% | H2 (Antagonist) |

| Thioperamide | Thiourea | 4-(1H-imidazol-4-yl)piperidine | 45-55% | H3 (Antagonist) |

| Immepip | Rigid Analog | 4-(1H-imidazol-4-yl)piperidine | 50-60% | H3 (Agonist/Antagonist*) |

| Im-Methanamine | Primary Amine | Imidazole-4-carboxaldehyde | 75-80% | H3/H4 (Ligand Scaffold) |

*Note: Immepip can act as a functional antagonist depending on the assay conditions and specific receptor isoforms.

Purification & Validation (QC)

High-Performance Liquid Chromatography (HPLC) Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or 10mM Ammonium Acetate (pH 9 for basic drugs).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 210 nm (general) and 220 nm (imidazole absorbance).

NMR Characterization Criteria:

-

Imidazole Ring Protons: Look for the characteristic C2-H singlet around 7.5–8.0 ppm.[4]

-

Linker Validation:

References

-

Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature, 236, 385-390. Link

- Foundational paper describing the discovery of H2 antagonists and the modific

- Ganellin, C. R. (1981). Medicinal Chemistry and Dynamic Structure-Activity Analysis in the Discovery of Drugs Acting at Histamine H2 Receptors. Journal of Medicinal Chemistry, 24(8), 913-920. Detailed review of the chemical logic behind converting agonists to antagonists via side-chain extension.

-

Arrang, J. M., et al. (1987). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor.[7][8] Nature, 327, 117-123. Link

-

Introduction of H3 receptors and early imidazole-based antagonists like thioperamide.[9]

-

-

BenchChem Protocols. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Link

- Specific protocol for the reductive amin

-

Organic Syntheses. (1944). 4(5)-Hydroxymethylimidazole Hydrochloride. Org.[1][2][3][10] Synth., 24, 64. Link

- Classic, verified protocol for the synthesis of the hydroxymethyl intermedi

-

European Patent Office. (1982). Process for the preparation of cimetidine (EP0046635). Link(Representative Link)

- Industrial process details for coupling chloromethylimidazoles with cysteamine deriv

Sources

- 1. Imidazole synthesis [organic-chemistry.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US4063023A - Process for preparing 4-(hydroxymethyl)imidazole compounds - Google Patents [patents.google.com]

- 6. PubChemLite - (1h-imidazol-4-yl)methanamine dihydrochloride (C4H7N3) [pubchemlite.lcsb.uni.lu]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Phenyl-1H-imidazol-4-yl)methanamine

Welcome to the technical support center for the synthesis of (1-Phenyl-1H-imidazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to improve your yield and purity.

The synthesis of (1-Phenyl-1H-imidazol-4-yl)methanamine is typically achieved via a two-stage process: the formation of the core intermediate, 1-phenyl-1H-imidazole-4-carbaldehyde, followed by its conversion to the target primary amine through reductive amination. This guide is structured to address specific issues that may arise in each of these critical stages.

Overall Synthetic Workflow

The logical flow from starting materials to the final product is visualized below. Troubleshooting is often a matter of isolating which stage is underperforming.

Caption: Overall workflow for the synthesis of (1-Phenyl-1H-imidazol-4-yl)methanamine.

Part 1: Troubleshooting the Aldehyde Intermediate Synthesis

The synthesis of substituted imidazoles can be prone to issues of low yield and side-product formation.[1] While various methods exist, such as the Debus-Radziszewski synthesis or metal-catalyzed variations, the challenges are often similar.[2][3]

Frequently Asked Questions (FAQs)

Question: My imidazole ring formation is resulting in a very low yield. What are the common causes?

Answer: Low yields in imidazole synthesis often stem from suboptimal reaction conditions, purity of reagents, or an inappropriate solvent choice.[4]

-

Scientific Rationale: The formation of the imidazole ring is a condensation reaction. The reaction's success hinges on factors that influence the solubility of reactants and the stability of reaction intermediates.[2] For instance, solvent polarity can dramatically affect whether reactants are sufficiently solubilized to react efficiently.[2] Similarly, many reagents used in heterocyclic synthesis are sensitive to moisture, which can lead to hydrolysis and the formation of unwanted by-products.[4][5]

-

Troubleshooting Steps:

-

Verify Reagent Purity: Ensure all starting materials and solvents are of appropriate purity and are anhydrous if the reaction is moisture-sensitive.[4] Impurities can act as catalysts for side reactions.

-

Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration. Small-scale trial reactions are highly recommended to find the optimal parameters without consuming large quantities of materials.[4] Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times compared to conventional heating.[3][5]

-

Re-evaluate Solvent Choice: The solvent is not just a medium but an active participant in the reaction. If you are experiencing low yields, consider changing the solvent.

-

Polar Protic Solvents (Ethanol, Methanol): Often good for solvating salts like ammonium acetate used in some imidazole syntheses.[2]

-

Polar Aprotic Solvents (DMF, DMSO): Can be effective, especially in metal-catalyzed reactions, but can be difficult to remove during workup.[2]

-

Solvent-Free Conditions: For some multi-component reactions, heating a mixture of the reagents without a solvent can lead to excellent yields.[6]

-

-

Question: I am observing multiple spots on my TLC plate, indicating significant by-product formation. How can I improve selectivity?

Answer: By-product formation is common and can often be controlled by adjusting the reaction temperature, order of reagent addition, or by using a "greener" solvent system.

-

Scientific Rationale: Side reactions in imidazole synthesis can include self-condensation of reactants or the formation of alternative heterocyclic structures. Temperature control is critical; higher temperatures may accelerate the desired reaction but can also provide the activation energy for undesired pathways.[7]

-

Troubleshooting Steps:

-

Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer duration. This can often favor the thermodynamically more stable product.

-

Control Reagent Addition: Instead of mixing all reactants at once, try a dropwise addition of one of the key components. This keeps its instantaneous concentration low, which can suppress side reactions like dimerization.

-

Consider Alternative Methodologies: Green chemistry approaches, such as using Deep Eutectic Solvents (DES) or water-based systems, can sometimes offer higher selectivity and simpler work-ups.[5]

-

Part 2: Optimizing the Reductive Amination Step

The conversion of the aldehyde to the primary amine is the critical final step. Reductive amination involves the formation of an imine intermediate, which is then reduced to the amine.[8] Success depends on a delicate balance between imine formation and reduction.

Mechanism and Common Pitfalls

Caption: Reductive amination pathway and common side reactions.

Frequently Asked Questions (FAQs)

Question: My reductive amination has stalled, and I have a low yield of the desired amine. What went wrong?

Answer: This is a classic issue in reductive amination. The most common culprits are an inactive reducing agent, incomplete imine formation, or suboptimal pH.

-

Scientific Rationale: The reaction proceeds in two steps: imine formation and reduction. Imine formation is typically acid-catalyzed and reversible. If the pH is too low, the ammonia will be protonated and non-nucleophilic. If the pH is too high, the acid catalysis for imine formation is inefficient.[8] Furthermore, the reducing agent must be selective enough to reduce the imine faster than it reduces the starting aldehyde.[8]

-

Troubleshooting Steps:

-

Check the Reducing Agent: Hydride sources like sodium borohydride (NaBH₄) can degrade with improper storage. Use a fresh bottle. For more selective reduction, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[8][9]

-

Optimize pH: Imine formation is often optimal at a pH of around 4-5.[8] You can use ammonium acetate as both the ammonia source and a buffer. If using aqueous ammonia, adding a catalytic amount of acetic acid can be beneficial.

-

Promote Imine Formation:

-

Allow sufficient time: Before adding the reducing agent, allow the aldehyde and ammonia source to stir together for a period (e.g., 30-60 minutes) to allow for imine formation.

-

Remove Water: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture to drive the equilibrium towards the imine.[10]

-

-

Question: My main product is the alcohol (1-Phenyl-1H-imidazol-4-yl)methanol, not the amine. How do I prevent this?

Answer: This indicates that the reduction of the starting aldehyde is happening faster than the formation and/or reduction of the imine.

-

Scientific Rationale: This is a problem of competing reaction rates. Strong reducing agents like NaBH₄ can readily reduce aldehydes.[8] The key is to use a reducing agent that shows greater reactivity towards the protonated imine intermediate than the neutral aldehyde.

-

Troubleshooting Steps:

-

Switch to a Milder Reducing Agent: This is the most effective solution. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this reason and is often the go-to reagent for reductive aminations.[11] Sodium cyanoborohydride (NaBH₃CN) is also a good alternative.[8][12]

-

One-Pot, Two-Step Procedure: First, ensure imine formation is complete by stirring the aldehyde and ammonia source (with a dehydrating agent) for an extended period. Monitor by TLC or LC-MS. Only add the reducing agent after the aldehyde has been consumed.

-

| Reducing Agent | Typical Solvents | Pros | Cons | Citation(s) |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available | Can readily reduce the starting aldehyde; requires careful pH control. | [8] |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, DCE | Selective for imines over aldehydes at pH ~6-7. | Toxic cyanide by-products. | [8][12] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF, Acetonitrile | Highly selective for imines, mild, does not require pH control. | More expensive, moisture sensitive. | [9][11] |

| H₂/Catalyst (e.g., Ni, Pd/C) | Methanol, Ethanol | "Green" reducing agent, high efficiency. | Requires specialized hydrogenation equipment; may reduce other functional groups. | [13][14] |

Question: I am forming a significant amount of the secondary amine by-product. How can I favor the primary amine?

Answer: The formation of secondary amines occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde.[12]

-

Scientific Rationale: This is a common problem when synthesizing primary amines via reductive amination. The product itself can react further. The key to minimizing this is to use a large excess of the ammonia source relative to the aldehyde.[12]

-

Troubleshooting Steps:

-

Increase Excess of Ammonia: Use a large stoichiometric excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate). This statistically favors the reaction of the aldehyde with ammonia over the product amine.[12]

-

Control Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular side reaction that leads to the secondary amine.[12]

-

Part 3: Product Purification and Handling

Amines, being basic, can present unique challenges during purification and handling.

Frequently Asked Questions (FAQs)

Question: My product is streaking badly during silica gel column chromatography.

Answer: This is a very common issue caused by the basic nature of the amine interacting strongly with the acidic silica gel.

-

Scientific Rationale: The lone pair on the nitrogen of your amine product can form strong hydrogen bonds or acid-base interactions with the silanol (Si-OH) groups on the surface of the silica gel. This leads to poor peak shape and difficult elution.

-

Troubleshooting Steps:

-

Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a volatile base to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the eluent system (e.g., Dichloromethane/Methanol).[10] This base will compete for the active sites on the silica, allowing your product to elute cleanly.

-

Use a Different Stationary Phase: If streaking persists, consider using a different type of chromatography, such as alumina (basic or neutral) or a reverse-phase C18 column.

-

Question: My purified product is a viscous oil or a low-melting solid, which is difficult to handle and weigh accurately. What can I do?

Answer: Converting the amine free base to a stable, crystalline salt is the standard procedure to improve handling and stability.[10]

-

Scientific Rationale: The free base form of many amines can be oily or hygroscopic. By reacting the basic amine with an acid (like HCl), you form an ammonium salt. These salts are typically non-hygroscopic, crystalline solids with sharp melting points, making them much easier to handle, store, and weigh accurately.

-

Troubleshooting Steps:

-

Form the Hydrochloride (HCl) Salt: Dissolve the purified free base in a suitable solvent like diethyl ether, ethyl acetate, or methanol. Add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will usually precipitate out of the solution.

-

Isolate the Salt: Collect the solid precipitate by filtration, wash it with a small amount of cold solvent (e.g., cold diethyl ether) to remove any residual impurities, and dry it under vacuum.[10]

-

Appendices

Detailed Experimental Protocol: Reductive Amination

This is a representative protocol and may require optimization.

-

Imine Formation: To a solution of 1-phenyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or methanol, add ammonium acetate (10-15 eq). Stir the mixture at room temperature for 1 hour. To drive the reaction, anhydrous magnesium sulfate (MgSO₄) can be added.

-

Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to obtain the crude (1-Phenyl-1H-imidazol-4-yl)methanamine. The crude product can then be purified.[10]

References

-

Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 75, 5470-5477. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

IJARSCT. (2025, March 15). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Reddit. (2025, September 20). Imidazole synthesis. r/OrganicChemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

-

MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2020, July 26). a review article on synthesis of imidazole derivatives. Retrieved from [Link]

-

INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]

-

CORE. (n.d.). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl- 1H-imidazole-4. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from [Link]

-

ResearchGate. (2018, November 22). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Retrieved from [Link]

-

NC State University Libraries. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. Retrieved from [Link]

-

ResearchGate. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

-

ACS Publications. (2008, July 30). Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Scribd. (2012, December). Heterocyclic Synthesis Strategies Overview. Retrieved from [Link]

-

ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Bioactive N-Phenylimidazole Derivatives. Retrieved from [Link]

-

Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-phenyl-1h-imidazole-4-carbaldehyde (C10H8N2O). Retrieved from [Link]

- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

- Google Patents. (n.d.). CN102250010A - Method for synthesizing 2-phenylimidazole compounds.

-

Supporting Information. (n.d.). Visible-light-promoted phosphine-mediated synthesis of thioesters and thioalkynes from sodium arylsulfinates. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). Synthesis of Amines. Retrieved from [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.smolecule.com [pdf.smolecule.com]

- 6. Imidazole synthesis [organic-chemistry.org]

- 7. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ineosopen.org [ineosopen.org]

- 12. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

Technical Support Center: Stability & Storage of (1-Phenyl-1H-imidazol-4-yl)methanamine

Part 1: Critical Alert & Mechanism of Action

The "Free Base" Vulnerability

As a researcher handling (1-Phenyl-1H-imidazol-4-yl)methanamine , you are likely working with the free base form. While chemically potent, the free base of this primary amine is thermodynamically unstable in standard atmospheric conditions.

Why does it degrade?

The degradation is driven by two synergistic mechanisms attacking the exocyclic primary amine (

-

Oxidative Deamination (The "Yellowing" Effect): Atmospheric oxygen, catalyzed by trace metals or light, attacks the nitrogen lone pair. This forms an N-oxide intermediate, which rearranges into an imine and eventually hydrolyzes to an aldehyde and ammonia. This process creates conjugated by-products responsible for the characteristic yellow-to-brown discoloration.

-

Carbamate Formation (The "Crust" Effect): Primary amines are nucleophilic and react rapidly with atmospheric